6-Chloro-5-(trifluoromethyl)pyridin-3-amine

描述

Chemical Classification and Nomenclature

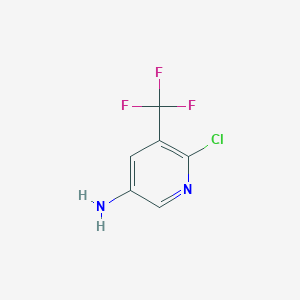

This compound belongs to the broad category of heterocyclic amines, specifically classified as a substituted pyridine derivative. The compound features a six-membered aromatic heterocycle containing nitrogen, which forms the fundamental pyridine backbone. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound, reflecting the precise positioning of each substituent on the pyridine ring.

The systematic naming convention indicates that the pyridine ring serves as the parent structure, with three distinct substituents positioned at specific carbon atoms. The amino group (-NH2) occupies the 3-position, the trifluoromethyl group (-CF3) is located at the 5-position, and the chlorine atom (Cl) is positioned at the 6-position of the pyridine ring. Alternative nomenclature systems have generated several synonymous names for this compound, including 3-pyridinamine, 6-chloro-5-(trifluoromethyl)- and 5-amino-2-chloro-3-trifluoromethylpyridine.

The molecular formula C6H4ClF3N2 precisely describes the atomic composition, with a molecular weight of 196.56 grams per mole. The compound is registered under Chemical Abstracts Service number 99368-68-0, providing a unique identifier for database searches and regulatory documentation. Additional identification codes include the European Community number 875-530-6 and the DSSTox Substance ID DTXSID30543137.

Table 1: Chemical Identification and Properties

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of trifluoromethylpyridine chemistry, which has gained prominence over the past several decades in agrochemical and pharmaceutical research. According to PubChem records, this specific compound was first created in chemical databases in 2007, with the most recent structural modifications recorded in 2025. This timeline reflects the compound's relatively recent emergence in the scientific literature and its growing importance in synthetic chemistry applications.

The historical significance of trifluoromethylpyridine derivatives in agricultural chemistry can be traced to the introduction of fluazifop-butyl, which was the first trifluoromethylpyridine derivative to reach the agrochemical market. This breakthrough demonstrated the potential of fluorinated pyridine compounds in crop protection applications and paved the way for the development of more than twenty additional trifluoromethylpyridine-containing agrochemicals that have subsequently acquired International Organization for Standardization common names.

The synthetic methodology for producing compounds in this chemical class has evolved significantly since early approaches. Historical synthesis methods for related trifluoromethylpyridine compounds involved challenging vapor-phase fluorination reactions requiring high temperatures, which often resulted in decomposition of starting materials and low selectivity to desired products. The development of improved synthetic routes, including liquid-phase halogen exchange reactions using mercury or silver fluorinating agents, has enabled more efficient production of these valuable intermediates.

Patent literature reveals ongoing industrial interest in developing improved synthetic methods for trifluoromethylpyridine compounds. A notable example includes Chinese patent CN107954924A, which describes preparation methods for related fluorinated pyridine derivatives, emphasizing the industrial importance of developing cost-effective and environmentally sustainable synthetic approaches. These patents highlight the continuous efforts to optimize production processes for this class of compounds, reflecting their commercial significance.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its unique combination of structural features and chemical reactivity. As a member of the six-membered heterocyclic compounds family, it exemplifies the principle that heterocycles can be derived from benzene through the replacement of carbon atoms with heteroatoms, specifically nitrogen in the case of pyridine derivatives.

The compound's significance stems from the distinctive properties imparted by its three functional groups. The pyridine nitrogen contributes electron-deficient character to the aromatic system, while the trifluoromethyl group introduces significant electronegativity and lipophilicity. The chlorine substituent provides a versatile leaving group for nucleophilic substitution reactions, and the amino group serves as both a hydrogen bond donor and nucleophilic center.

Research has demonstrated that trifluoromethylpyridine derivatives exhibit unique physicochemical properties that are attributed to the combination of fluorine's distinctive characteristics with the pyridine moiety's electronic properties. The trifluoromethyl group is particularly valued in medicinal chemistry and agrochemical development because it can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

Table 2: Physical and Chemical Properties

The versatility of this compound in chemical transformations has been well-documented. The compound can undergo various reaction types including substitution reactions where the chlorine atom or amino group react with suitable nucleophiles or electrophiles, nucleophilic addition reactions involving the amino group with electrophiles such as carbonyl compounds, and reductive amination processes. Additionally, the compound can participate in acylation reactions, heterocyclization processes, and metalation reactions, demonstrating its utility as a versatile synthetic intermediate.

The current applications of this compound extend beyond its use as a synthetic intermediate. It serves as a key building block for generating compounds with potential therapeutic applications and agricultural uses. The compound's structural features make it particularly suitable for incorporation into larger molecular frameworks designed for specific biological activities, reflecting the broader importance of heterocyclic chemistry in drug discovery and crop protection research.

属性

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEYJHZYKYUOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543137 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99368-68-0 | |

| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99368-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine typically involves the following steps:

Bromination: Bromine is added dropwise to chlorotoluene to raise the reaction temperature to 60-70°C.

Trifluoromethylation: Trifluoroformic acid and pyridine are added under temperature control, and the reaction time is several hours.

Crystallization: The reaction mixture is crystallized, filtered, and dried to obtain the target product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and trifluoromethylation processes, followed by purification steps to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial for efficient production.

化学反应分析

Types of Reactions

6-Chloro-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

科学研究应用

Agrochemical Applications

The primary application of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine lies in the agrochemical sector, where it serves as a vital intermediate in the synthesis of various crop protection agents. Trifluoromethylpyridine derivatives are recognized for their effectiveness in pest control due to their unique physicochemical properties attributed to the fluorine atom.

Case Study: Fluazifop-butyl

Fluazifop-butyl was one of the first derivatives introduced to the market, showcasing the effectiveness of trifluoromethylpyridines in herbicides. Since its introduction, over 20 new agrochemicals containing trifluoromethylpyridine moieties have received ISO common names, demonstrating the compound's significance in agricultural applications .

Pharmaceutical Applications

In addition to agrochemicals, this compound is being explored for its pharmaceutical potential. The compound is part of several drug development projects due to its biological activity and ability to enhance pharmacological profiles.

Case Study: Leniolisib

Leniolisib (CDZ173), developed by Novartis AG, utilizes a trifluoromethyl group on the pyridine moiety to increase potency against PI3Kδ by fivefold during structural optimization. This modification has led to improved solubility and metabolic stability, making it a promising candidate for treating activated PI3Kδ syndrome .

Functional Materials

The unique properties of trifluoromethyl-containing compounds like this compound extend beyond agrochemicals and pharmaceuticals into functional materials. These compounds exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications.

Table: Comparison of Applications

| Application Area | Compound Example | Key Benefits |

|---|---|---|

| Agrochemicals | Fluazifop-butyl | Effective herbicide |

| Pharmaceuticals | Leniolisib | Increased potency and stability |

| Functional Materials | Various fluorinated compounds | Enhanced thermal stability and resistance |

作用机制

The mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

相似化合物的比较

Key Research Findings

Synthetic Flexibility : The tert-butyl carbamate intermediate of this compound enables efficient derivatization for kinase inhibitors and PET tracers .

Regiochemical Impact : Changing substituent positions (e.g., Cl from 6 to 2) alters reactivity in Suzuki-Miyaura couplings, with ortho-substituted analogs showing lower yields due to steric effects .

Thermal Stability : The trifluoromethyl group enhances thermal stability, allowing the target compound to withstand high-temperature reactions (e.g., reflux in POCl₃) without decomposition .

生物活性

6-Chloro-5-(trifluoromethyl)pyridin-3-amine is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural features and biological activity. This article explores its biological properties, focusing on its antifungal activity, potential pharmaceutical applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H5ClF3N and a molecular weight of 196.56 g/mol. It features a chloro group at the 6-position and a trifluoromethyl group at the 5-position of the pyridine ring, which enhances its chemical reactivity and biological interactions.

Antifungal Properties

Recent studies highlight the antifungal efficacy of this compound against various fungal pathogens. Its derivatives have shown promising results, indicating that modifications to the structure can enhance antifungal activity. The compound's mechanism of action involves inhibiting key enzymes involved in fungal metabolism, making it a valuable candidate for developing new antifungal agents.

| Fungal Pathogen | Inhibition Concentration (IC50) | Reference |

|---|---|---|

| Candida albicans | 12.5 µM | |

| Aspergillus niger | 8.0 µM | |

| Fusarium oxysporum | 15.0 µM |

Other Biological Activities

In addition to its antifungal properties, research indicates that this compound may have broader applications in medicinal chemistry:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes relevant to disease processes, which could lead to new therapeutic approaches.

- Antichlamydial Activity : The presence of the trifluoromethyl group has been linked to enhanced activity against Chlamydia, with derivatives showing significant selectivity towards this pathogen .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Synthesis and Antifungal Evaluation : A study synthesized various derivatives of this compound and tested their antifungal activities against multiple strains. The results indicated that certain substitutions significantly improved efficacy, with some derivatives achieving IC50 values below 10 µM against resistant strains.

- Mechanistic Studies : Research focused on elucidating the mechanism by which this compound exerts its antifungal effects revealed that it targets specific metabolic pathways in fungi, leading to cell death .

常见问题

Q. What are the key synthetic routes for preparing 6-chloro-5-(trifluoromethyl)pyridin-3-amine?

A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives. This involves halogenation of a pyridine precursor, followed by trifluoromethylation and amination. For example, intermediates like 5-halo-6-trifluoromethylpyridine-3-carbonitriles can serve as precursors, with subsequent reduction or substitution to introduce the amine group . Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid byproducts such as over-halogenated species.

Q. How is the molecular structure of this compound characterized?

Key characterization techniques include:

- NMR spectroscopy : and NMR confirm the positions of chlorine, trifluoromethyl, and amine groups. For instance, the amine proton typically appears as a broad singlet near δ 5.5 ppm .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHClFN) and exact mass (195.0018 g/mol) .

- X-ray crystallography : Resolves bond angles and spatial arrangement, though this requires high-purity crystals .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

The electron-withdrawing trifluoromethyl and chloro groups direct electrophilic substitution to the para position relative to the amine. To achieve regioselective modifications:

- Use protecting groups (e.g., Boc for amines) to block undesired reactivity .

- Employ transition-metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) enables selective aryl or alkyl group introduction at the 2-position .

- Optimize solvent polarity and temperature to control reaction pathways .

Q. How does this compound perform as a precursor for PET tracer development?

Pyridine derivatives with halogen and trifluoromethyl groups are explored as positron emission tomography (PET) ligands due to their metabolic stability and binding affinity. For example, fluorinated analogs like 6-(fluoro-F)-isoquinolin-5-amine (MK-6240) target neurofibrillary tangles in Alzheimer’s disease . Key considerations include:

Q. What analytical methods resolve contradictions in reaction yield data for derivatives of this compound?

Discrepancies in yields often arise from impurities or side reactions. Mitigation strategies include:

- HPLC-MS monitoring : Track intermediate formation in real-time to optimize reaction duration .

- Isotopic labeling : Use - or -labeled starting materials to trace byproduct origins .

- Computational modeling : Density functional theory (DFT) predicts thermodynamic favorability of competing pathways .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHClFN | |

| Molecular Weight | 195.56 g/mol | |

| CAS Registry Number | 79456-26-1 | |

| Log P (Predicted) | 2.1 | |

| Melting Point | 55–56°C |

Table 2: Synthetic Optimization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。